BDP FL NHS エステル

概要

説明

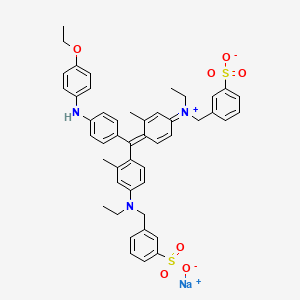

BODIPY FL succinimide ester is a bright, green fluorescent dye with excitation and emission properties similar to fluorescein or Alexa Fluor 488 dye. It is known for its high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to changes in solvent polarity and pH. This compound is widely used for labeling proteins, peptides, and other amine-containing molecules due to its hydrophobic properties and long excited-state lifetime .

科学的研究の応用

BODIPY FLスクシンイミドエステルは、科学研究において幅広い用途を持っています。

化学: 分子間相互作用とダイナミクスを研究するための蛍光プローブとして使用されます。

生物学: 細胞の標識と検出に使用され、細胞成分やプロセスの可視化を可能にします。

医学: 疾患の検出とモニタリングのための診断アッセイと画像化技術の開発に利用されます。

作用機序

BODIPY FLスクシンイミドエステルの作用機序は、NHSエステル基と標的分子上の第一アミンとの間で安定なアミド結合が形成されることです。この結合により、蛍光BODIPY FL色素が標的に付着し、可視化と検出が可能になります。 蛍光団とNHSエステル基の間のC3アルキルスペーサーは、生体分子との相互作用を減らし、蛍光特性を向上させるのに役立ちます .

類似化合物:

フルオレセインイソチオシアネート(FITC): 広く使用されている緑色蛍光色素で、同様の励起および発光特性を持っています。

Alexa Fluor 488色素: 高い輝度と光安定性で知られる別の緑色蛍光色素。

BODIPY FL-X スクシンイミドエステル: BODIPY FLの変異体で、わずかに異なるスペクトル特性を持っています

独自性: BODIPY FLスクシンイミドエステルは、疎水性、長い励起状態寿命、比較的狭い発光帯域幅によって際立っています。 これらの特性により、蛍光偏光アッセイや二光子励起顕微鏡など、高い感度と特異性を必要とする用途に最適です .

生化学分析

Biochemical Properties

BDP FL NHS ester plays a significant role in biochemical reactions, particularly in the labeling of proteins and peptides . The NHS ester group in the dye allows it to react with primary amines, commonly found in proteins and peptides . This interaction forms covalent bonds, attaching the dye to these biomolecules .

Cellular Effects

The primary cellular effect of BDP FL NHS ester is its ability to label proteins and peptides within the cell This labeling can influence cell function by allowing for the visualization and tracking of these labeled biomolecules

Molecular Mechanism

The molecular mechanism of BDP FL NHS ester involves its reaction with primary amines present in proteins and peptides . The NHS ester group in the dye reacts with these amines to form stable amide bonds, effectively labeling the biomolecules .

Temporal Effects in Laboratory Settings

BDP FL NHS ester is known for its photostability and outstanding brightness . It is also noted for its stability, with a storage recommendation of 12 months after receipt at -20°C in the dark

Metabolic Pathways

The involvement of BDP FL NHS ester in metabolic pathways is primarily related to its role in labeling proteins and peptides

Subcellular Localization

The subcellular localization of BDP FL NHS ester is largely determined by the proteins and peptides it labels As such, it can be found wherever these labeled biomolecules are located within the cell

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of BODIPY FL succinimide ester typically involves the reaction of BODIPY FL dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature. The resulting product is purified through column chromatography to obtain the pure ester .

Industrial Production Methods: In industrial settings, the production of BODIPY FL succinimide ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis and purification systems helps in maintaining consistency and efficiency in production .

化学反応の分析

反応の種類: BODIPY FLスクシンイミドエステルは、主に置換反応を起こし、NHSエステル基がタンパク質、ペプチド、またはその他のアミン含有分子上の第一アミンと反応します。 この反応により安定なアミド結合が形成され、BODIPY FL色素が標的分子に結合します .

一般的な試薬と条件:

試薬: N-ヒドロキシスクシンイミド、ジシクロヘキシルカルボジイミド、ジメチルホルムアミド、ジメチルスルホキシド。

主な生成物: これらの反応の主な生成物は、BODIPY FL標識コンジュゲートであり、明るい蛍光を示し、蛍光偏光アッセイや二光子励起顕微鏡など、さまざまな用途で使用されます .

類似化合物との比較

Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with similar excitation and emission properties.

Alexa Fluor 488 dye: Another green fluorescent dye known for its high brightness and photostability.

BODIPY FL-X succinimide ester: A variant of BODIPY FL with slightly different spectral properties

Uniqueness: BODIPY FL succinimide ester stands out due to its hydrophobic properties, long excited-state lifetime, and relatively narrow emission bandwidths. These characteristics make it ideal for applications requiring high sensitivity and specificity, such as fluorescence polarization assays and two-photon excitation microscopy .

特性

IUPAC Name |

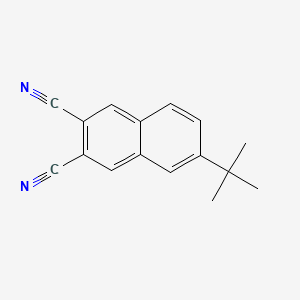

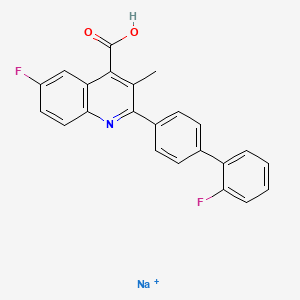

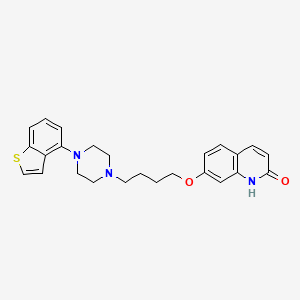

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVMGNSTOAJONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146616-66-2 | |

| Record name | BDP FL NHS Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

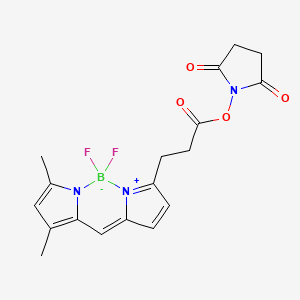

![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)